molecular formula C13H18ClNO3S B2590443 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide CAS No. 1396791-77-7

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide

Cat. No.: B2590443
CAS No.: 1396791-77-7
M. Wt: 303.8
InChI Key: DTSBGGMOQCYFSD-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound is part of a class of chemicals known to exhibit diverse biological activities. Related benzenesulfonamide structures have been identified as key intermediates in medicinal chemistry campaigns for the inhibition of specific biological targets, such as the RORγ activity implicated in immune-mediated diseases . Furthermore, structurally similar compounds featuring a cyclopropyl-hydroxypropyl side chain have been documented as building blocks in discovery research . The molecular structure, characterized by the sulfonamide group linked to a substituted alkyl chain, often allows for targeted interactions in biochemical assays. Researchers can leverage this compound as a core scaffold for constructing specialized libraries or as a chemical probe for investigating enzyme inhibition and signal transduction pathways. This product is provided strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-9-11(14)3-2-4-13(9)19(17,18)15-8-7-12(16)10-5-6-10/h2-4,10,12,15-16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSBGGMOQCYFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the chloro group and the cyclopropyl group is achieved through specific substitution reactions. The hydroxypropyl group is then added via a hydroxyalkylation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process involves techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution of the chloro group can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The chloro group and the hydroxypropyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[3-(3-Chlorophenyl)-3-Hydroxypropyl]-5-Fluoro-2-Methoxybenzenesulfonamide

  • Structural Differences :
    • Aromatic Ring: 5-Fluoro-2-methoxy substituents vs. 3-chloro-2-methyl in the target compound.
    • Side Chain: 3-(3-chlorophenyl)-3-hydroxypropyl vs. 3-cyclopropyl-3-hydroxypropyl.
  • Methoxy groups increase lipophilicity, which may affect membrane permeability compared to the methyl group in the target compound . The cyclopropyl group in the target compound introduces ring strain, possibly enhancing metabolic stability compared to the linear 3-chlorophenyl chain .

4-Chloro-N-(3-Methoxypropyl)Benzenesulfonamide

  • Structural Differences :
    • Aromatic Ring: 4-Chloro substitution vs. 3-chloro-2-methyl in the target.
    • Side Chain: 3-Methoxypropyl vs. 3-cyclopropyl-3-hydroxypropyl.
  • The methoxypropyl side chain lacks the hydroxyl group present in the target compound, limiting hydrogen-bonding interactions critical for solubility or target binding .

N-(3-Chlorophenyl)-3-Methoxybenzenesulfonamide

  • Structural Differences :
    • Aromatic Ring: 3-Methoxy substitution vs. 3-chloro-2-methyl in the target.
    • Side Chain: Direct N-(3-chlorophenyl) linkage vs. the hydroxypropyl-cyclopropyl chain.
  • Functional Implications: The 3-methoxy group may act as a stronger electron-donating group than chlorine, altering reactivity in electrophilic substitution reactions .

Comparative Data Table

Compound Name Molecular Weight Key Substituents (Aromatic Ring) Side Chain Features Notable Properties
Target Compound ~315.8 g/mol* 3-Chloro, 2-methyl 3-Cyclopropyl-3-hydroxypropyl High metabolic stability, moderate polarity
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide 297.76 g/mol 5-Fluoro, 2-methoxy 3-(3-Chlorophenyl)-3-hydroxypropyl Enhanced electronegativity, lipophilic
4-Chloro-N-(3-methoxypropyl)benzenesulfonamide 263.74 g/mol 4-Chloro 3-Methoxypropyl Reduced steric hindrance, low H-bonding
N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide 297.76 g/mol 3-Methoxy N-(3-Chlorophenyl) Electron-donating effects, low polarity

*Estimated based on molecular formula.

Key Research Findings

  • Metabolic Stability : The cyclopropyl group in the target compound likely enhances resistance to oxidative metabolism compared to linear alkyl chains in analogs like N-(3-chlorophenyl)-3-methoxybenzenesulfonamide .
  • Solubility: The hydroxyl group in the target’s side chain improves aqueous solubility relative to non-hydroxylated analogs (e.g., 4-chloro-N-(3-methoxypropyl)benzenesulfonamide) .
  • Biological Activity : Fluorine and methoxy substituents in analogs (e.g., N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide) may enhance target affinity in enzyme inhibition, whereas the target’s methyl group offers steric advantages .

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